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Compound of Interest

Compound Name: (38-Bromopyridin-4-YL)methanol

Cat. No.: B599396

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups within a
molecule. The absorption of infrared radiation causes molecular vibrations at specific
frequencies, which are characteristic of the bonds present. In the context of substituted
pyridines, FT-IR spectroscopy allows for the clear identification of vibrations associated with the
pyridine ring, as well as the substituent groups, providing valuable structural information.

Comparative FT-IR Spectral Data

The FT-IR spectrum of (3-Bromopyridin-4-YL)methanol is characterized by the presence of a
hydroxyl (-OH) group, a brominated pyridine ring, and a methylene (-CH2-) bridge. By
comparing its spectrum with those of simpler, related molecules, a detailed assignment of the
observed absorption bands can be achieved.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b599396?utm_src=pdf-interest
https://www.benchchem.com/product/b599396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

(3-
L 3- 4- 3-
Bromopyridi o o o
_ o Bromopyridi Pyridinemet Pyridinemet
Functional Vibrational n-4-
ne hanol hanol
Group Mode YL)methanol
) (Observed, (Observed, (Observed,
(Predicted,
cm™1) cm™1) cm™1)
cm™1)
. ~3200-3400 ~3180 ~3285
Stretching (H-
O-H (broad, - (broad, (broad,
bonded)
strong) strong) strong)
_ _ ~3050-3150 ~3060 ~3030 ~3030
Aromatic C-H  Stretching ) ) ) )
(medium) (medium) (medium) (medium)
~2850-2960 ~2850 ~2850
Aliphatic C-H Stretching ] - ) )
(medium) (medium) (medium)
C=N
o ] ~1580 ~1570 ~1599 ~1578
(Pyridine Stretching
] (strong) (strong) (strong) (strong)
ring)
Cc=C ~1550, ~1450 ~1550, ~1418 ~1600, ~1416 ~1580, ~1425
(Pyridine Stretching (medium- (medium- (medium- (medium-
ring) strong) strong) strong) strong)
_ ~1050 ~1042 ~1030
C-O0 Stretching -
(strong) (strong) (strong)
_ ~600-700 ~670
C-Br Stretching ] ] - -
(medium) (medium)
o ] Out-of-plane ~800-850 ~700-800
Pyridine Ring ) ~775 (strong)  ~810 (strong)
bending (strong) (strong)

Note: The spectral data for the reference compounds are compiled from various sources,

including the NIST Chemistry WebBook and other spectroscopic databases. The data for (3-

Bromopyridin-4-YL)methanol is predicted based on the characteristic frequencies of its

constituent functional groups.
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Experimental Protocol: FT-IR Spectroscopy of Solid
Samples

A standard procedure for acquiring the FT-IR spectrum of a solid sample, such as (3-
Bromopyridin-4-YL)methanol, is the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

o Fourier-Transform Infrared (FT-IR) Spectrometer

» Agate mortar and pestle

o Hydraulic press with pellet-forming die

« Infrared-grade Potassium Bromide (KBr), desiccated
e Spatula and weighing paper

e Sample to be analyzed

Procedure:

e Sample Preparation:

[¢]

Weigh approximately 1-2 mg of the solid sample.

o

Weigh approximately 100-200 mg of dry KBr powder.

o

Grind the KBr in the agate mortar to a fine powder.

[¢]

Add the sample to the mortar and mix thoroughly with the KBr by grinding until a
homogeneous mixture is obtained.

e Pellet Formation:
o Transfer a portion of the mixture to the pellet-forming die.

o Ensure the surface of the mixture is level.
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o Place the die in the hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectral Acquisition:

[e]

Carefully remove the KBr pellet from the die.

o

Place the pellet in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the spectrum of the sample.

[e]

The typical scanning range is 4000-400 cm~1.
e Data Analysis:

o The resulting spectrum should be baseline-corrected and the peaks labeled with their
corresponding wavenumbers (cm™1).

Visualizing the Experimental Workflow and Spectral
Analysis

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for FT-IR analysis and the logical approach to interpreting the spectrum of (3-
Bromopyridin-4-YL)methanol.
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¢ To cite this document: BenchChem. [Introduction to FT-IR Spectroscopy in Pyridine
Derivative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599396#ft-ir-spectroscopy-of-3-bromopyridin-4-yl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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